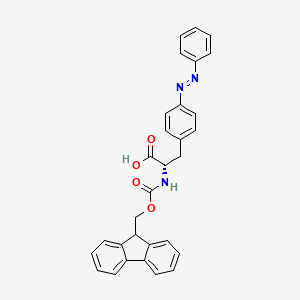

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-phenyldiazenylphenyl)propanoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-phenyldiazenylphenyl)propanoic acid is a derivative of phenylalanine, an amino acid, where the phenyl group is modified with an azobenzene moiety. The compound is protected with a fluorenylmethyloxycarbonyl (Fmoc) group, which is commonly used in peptide synthesis to protect the amino group.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-phenyldiazenylphenyl)propanoic acid typically involves the following steps:

Fmoc Protection: The amino group of phenylalanine is protected using fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium carbonate.

Azobenzene Modification: The phenyl group of the protected phenylalanine is then modified with an azobenzene moiety through a diazotization reaction, where aniline is diazotized and coupled with the phenyl group.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using automated peptide synthesizers. These machines can efficiently handle the protection and coupling reactions required for the synthesis of such derivatives.

化学反応の分析

Types of Reactions

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-phenyldiazenylphenyl)propanoic acid can undergo various chemical reactions, including:

Oxidation: The azobenzene moiety can be oxidized to form different products.

Reduction: The azobenzene group can be reduced to form aniline derivatives.

Substitution: The phenyl group can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Reagents like sodium borohydride or hydrogen gas in the presence of a catalyst can be employed.

Substitution: Electrophilic reagents like bromine or nitric acid can be used under controlled conditions.

Major Products

Oxidation: Products may include nitroso or nitro derivatives.

Reduction: Products typically include aniline derivatives.

Substitution: Products depend on the substituent introduced, such as bromophenyl or nitrophenyl derivatives.

科学的研究の応用

Chemistry

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-phenyldiazenylphenyl)propanoic acid is used in the synthesis of peptides and proteins, particularly in the study of protein folding and structure. The azobenzene moiety can act as a photo-switch, allowing researchers to control the conformation of peptides using light.

Biology

In biological research, this compound is used to study protein-protein interactions and enzyme mechanisms. The photo-switchable nature of the azobenzene group allows for the temporal control of biological processes.

Medicine

Industry

In the industrial sector, this compound can be used in the development of smart materials and sensors that respond to light.

作用機序

The mechanism of action of (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-phenyldiazenylphenyl)propanoic acid involves the photo-switchable azobenzene moiety. Upon exposure to light, the azobenzene group undergoes a reversible isomerization between the trans and cis forms. This conformational change can influence the overall structure and function of the peptide or protein it is incorporated into, allowing for the control of biological and chemical processes.

類似化合物との比較

Similar Compounds

Fmoc-Phe-OH: Lacks the azobenzene moiety and thus does not have photo-switchable properties.

Fmoc-Tyr(4-N=NPh)-OH: Similar structure but with a tyrosine backbone instead of phenylalanine.

Fmoc-Lys(4-N=NPh)-OH: Contains a lysine backbone, offering different reactivity and properties.

Uniqueness

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-phenyldiazenylphenyl)propanoic acid is unique due to its combination of the Fmoc protection group and the photo-switchable azobenzene moiety. This dual functionality makes it particularly useful in applications requiring precise control over molecular conformation and activity.

生物活性

The compound (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-phenyldiazenylphenyl)propanoic acid (often referred to as Fmoc-Amino Acid) is a complex organic molecule with significant implications in medicinal chemistry and biochemistry. This article explores its biological activity, synthesis, and potential applications, supported by relevant data tables and findings from diverse research sources.

Chemical Structure and Properties

The compound features a fluorenylmethoxycarbonyl (Fmoc) protecting group, an amino group, and a propanoic acid backbone. The presence of the azobenzene moiety (4-phenyldiazenylphenyl) is particularly noteworthy due to its potential photochemical properties.

Chemical Formula: C₁₉H₁₇N₃O₄

Molecular Weight: 353.36 g/mol

CAS Number: 954147-35-4

Biological Activity

The biological activity of this compound is primarily linked to its role in peptide synthesis and potential pharmacological applications. Compounds with similar structures often exhibit various biological activities, including:

- Anticancer Activity: Certain derivatives have shown promise in inhibiting cancer cell proliferation.

- Antimicrobial Properties: Some studies suggest activity against bacterial strains.

- Photodynamic Therapy Applications: The azobenzene group can be utilized in light-triggered therapeutic strategies.

The mechanism of action is largely dependent on the final peptide structure formed using this compound. The interactions between the synthesized peptides and biological targets, such as proteins or nucleic acids, dictate their biological effects. Research indicates that bioassays measuring efficacy against specific targets are crucial for assessing activity.

Synthesis

The synthesis of this compound typically involves several steps:

- Fmoc Protection: The amino group is protected using the Fmoc group to prevent unwanted reactions during peptide synthesis.

- Coupling Reactions: The protected amino acid is coupled with other amino acids to form peptides.

- Deprotection: The Fmoc group is removed to yield the final peptide product.

Data Table: Comparative Biological Activities

| Compound Name | Structure | Notable Activities |

|---|---|---|

| Fmoc-Phe-OH | Fmoc-Phe-OH | Used in peptide synthesis; hydrophobic |

| Azobenzene Derivative | Azobenzene | Photochemical properties; potential for drug delivery |

| Boc-Amino Acid | Boc-Amino Acid | Alternative protection strategy; varied reactivity |

Case Studies

-

Peptide Synthesis for Anticancer Agents

- A study demonstrated the efficacy of peptides synthesized using Fmoc-protected amino acids against various cancer cell lines, showing significant inhibition of cell growth.

-

Antimicrobial Peptides

- Research indicated that certain peptides derived from this compound exhibited antimicrobial properties against Gram-positive bacteria, suggesting potential therapeutic applications.

-

Photodynamic Therapy

- Investigations into azobenzene-containing peptides revealed their ability to generate reactive oxygen species upon light activation, highlighting their use in targeted photodynamic therapy.

特性

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-phenyldiazenylphenyl)propanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H25N3O4/c34-29(35)28(18-20-14-16-22(17-15-20)33-32-21-8-2-1-3-9-21)31-30(36)37-19-27-25-12-6-4-10-23(25)24-11-5-7-13-26(24)27/h1-17,27-28H,18-19H2,(H,31,36)(H,34,35)/t28-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQPZDFDQHVDWMQ-NDEPHWFRSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N=NC2=CC=C(C=C2)CC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)N=NC2=CC=C(C=C2)C[C@@H](C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H25N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

491.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。